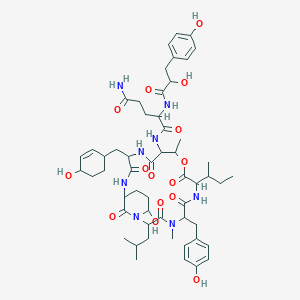

Aeruginopeptin 917S-B

Description

Properties

Molecular Formula |

C54H76N8O15 |

|---|---|

Molecular Weight |

1077.2 g/mol |

IUPAC Name |

N-[8-butan-2-yl-21-hydroxy-15-[(4-hydroxycyclohex-2-en-1-yl)methyl]-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-2-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-2-[[2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]pentanediamide |

InChI |

InChI=1S/C54H76N8O15/c1-7-29(4)45-54(76)77-30(5)46(60-47(69)37(20-22-43(55)67)56-50(72)42(66)27-33-12-18-36(65)19-13-33)51(73)58-39(25-31-8-14-34(63)15-9-31)48(70)57-38-21-23-44(68)62(52(38)74)41(24-28(2)3)53(75)61(6)40(49(71)59-45)26-32-10-16-35(64)17-11-32/h8,10-14,16-19,28-31,34,37-42,44-46,63-66,68H,7,9,15,20-27H2,1-6H3,(H2,55,67)(H,56,72)(H,57,70)(H,58,73)(H,59,71)(H,60,69) |

InChI Key |

OZABBUPKYTXOSK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC=C(C=C3)O)C)CC(C)C)O)CC4CCC(C=C4)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)O)C |

Origin of Product |

United States |

Taxonomic and Environmental Distribution of Aeruginopeptin 917s B Producing Organisms

Primary Producer Species of Aeruginopeptin 917S-B

The primary producers of aeruginopeptins, including this compound, are cyanobacteria belonging to the genus Microcystis. researchgate.netuibk.ac.at Research has specifically identified Microcystis species as the source of this compound, often isolated from natural cyanobacterial blooms. researchgate.netuibk.ac.at Studies conducted on bloom materials from Lake Suwa, Japan, led to the isolation and characterization of Aeruginopeptin 917S-A, -B, and -C, attributing their production to Microcystis. researchgate.netresearchgate.net Analysis suggests that the large cell-size variants of Microcystis aeruginosa are responsible for producing both aeruginopeptins and other peptides like microcystins. researchgate.net While the genus Microcystis is the most cited producer, the broader class of aeruginopeptins has also been associated with other cyanobacterial genera such as Planktothrix and Nodularia. oup.com

| Genus | Specific Species Noted for Aeruginopeptin Production | Reference |

|---|---|---|

| Microcystis | Microcystis aeruginosa (large cell size) | researchgate.netuibk.ac.at |

| Planktothrix | Associated with the broader aeruginosin peptide class | oup.com |

| Nodularia | Associated with the broader aeruginosin peptide class | oup.com |

Environmental Niches and Co-occurrence Patterns during Blooms

This compound producing organisms, primarily Microcystis, thrive in freshwater ecosystems, particularly in eutrophic lakes and reservoirs susceptible to the formation of harmful algal blooms (CyanoHABs). researchgate.netresearchgate.net These blooms often represent complex communities where multiple cyanobacterial species and strains coexist. A significant characteristic of these environments is the co-production and co-occurrence of a wide array of bioactive peptides. researchgate.net

This compound is frequently detected alongside other classes of peptides, most notably microcystins. researchgate.net Studies of bloom events in locations like Lake Suwa have demonstrated a close relationship between the composition of the Microcystis population and the concurrent production of both aeruginopeptins and microcystins. researchgate.netresearchgate.net This co-occurrence is a common feature of cyanobacterial blooms, where a single genus or even a single strain can produce a diverse suite of secondary metabolites. researchgate.net The presence of these compounds is often patchy, reflecting the heterogeneous distribution of cyanobacterial cells even within a single body of water. researchgate.net

| Factor | Description | Reference |

|---|---|---|

| Environmental Niche | Eutrophic freshwater ecosystems such as lakes and reservoirs that experience cyanobacterial blooms. | researchgate.netresearchgate.net |

| Co-occurring Peptide Classes | Frequently found with microcystins. Other peptide classes in blooms include anabaenopeptins, cyanopeptolins, and micropeptins. | researchgate.net |

| Bloom Dynamics | Production is associated with dense accumulations of cyanobacteria (blooms). The concentration and variety of peptides can be highly variable and patchy within the bloom. | researchgate.net |

Biosynthesis and Genetic Determinants of Aeruginopeptin 917s B

Non-Ribosomal Peptide Synthetase (NRPS) Pathways in Aeruginopeptin 917S-B Biogenesis

The core peptide structure of this compound is assembled by Non-Ribosomal Peptide Synthetases (NRPSs). These are large, modular enzymes where each module is typically responsible for the incorporation of a single amino acid into the growing peptide chain. oup.comnih.gov The biosynthesis of aeruginosins, the family to which aeruginopeptins belong, is a well-established example of an NRPS-driven pathway. asm.orgresearchgate.net

A minimal NRPS module consists of three core domains:

Adenylation (A) Domain: This domain selects a specific amino acid and activates it by converting it into an aminoacyl-adenylate at the expense of ATP. ebi.ac.uk

Thiolation (T) Domain or Peptidyl Carrier Protein (PCP): The activated amino acid is then covalently attached to the T domain via a phosphopantetheine (Ppant) cofactor. nih.gov This tethering allows the substrate to be shuttled between the catalytic domains of the synthetase.

Condensation (C) Domain: This domain catalyzes the formation of a peptide bond between the amino acid held by the T domain of its own module and the growing peptide chain attached to the T domain of the preceding module. oup.com

The aeruginosin synthetase (aer) gene clusters in Microcystis strains contain genes that code for multiple NRPS modules. asm.orgoup.com These modules are arranged in an assembly-line fashion, dictating the sequence of amino acids in the final product. The aer gene cluster possesses genes encoding complete NRPS modules with the characteristic condensation, adenylation, and thiolation domains. oup.com Some modules may contain additional "tailoring" domains that modify the amino acid, such as an epimerization (E) domain, which converts an L-amino acid to its D-isoform, a feature commonly found in aeruginosins. oup.com

| Domain | Abbreviation | Function |

|---|---|---|

| Adenylation | A | Recognizes and activates a specific amino acid using ATP. ebi.ac.uk |

| Thiolation / Peptidyl Carrier Protein | T / PCP | Covalently binds the activated amino acid via a Ppant arm and shuttles it between catalytic sites. nih.gov |

| Condensation | C | Catalyzes peptide bond formation between adjacent modules' substrates. oup.com |

Polyketide Synthase (PKS) Contributions to this compound Biosynthesis

The biosynthesis of aeruginosins and related compounds is often a hybrid process, utilizing both NRPS and Polyketide Synthase (PKS) modules. researchgate.net PKS enzymes are structurally and functionally similar to NRPSs and are responsible for synthesizing complex carbon chains from simple acyl-CoA precursors like acetyl-CoA or malonyl-CoA. nih.govnih.gov This hybrid NRPS/PKS pathway allows for the incorporation of non-proteinogenic building blocks, contributing to the vast structural diversity of these natural products. researchgate.netmdpi.com

A key structural feature of many aeruginopeptins, including this compound, is the 3-amino-6-hydroxy-2-piperidone (Ahp) moiety. nih.govresearchgate.net The synthesis of such unusual moieties is often attributed to the action of PKS modules integrated within the NRPS assembly line. A typical PKS module contains several domains:

Acyltransferase (AT) Domain: Selects the extender unit (e.g., malonyl-CoA) and loads it onto the ACP domain. mdpi.com

Acyl Carrier Protein (ACP) Domain: Analogous to the T domain in NRPS, it carries the growing polyketide chain. mdpi.com

Ketosynthase (KS) Domain: Catalyzes the Claisen condensation, extending the polyketide chain by two carbons. nih.gov

Additional reducing domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), may also be present to modify the β-keto group formed during each extension cycle, leading to a variety of functional groups in the final polyketide structure. nih.gov The presence of PKS genes within the aer cluster points to their essential role in forming specific structural components of the aeruginopeptin scaffold. researchgate.net

Gene Cluster Organization and Regulation of this compound Production

The genetic blueprint for this compound synthesis is located in the aeruginosin (aer) biosynthetic gene cluster. asm.orgpublish.csiro.au Analysis of this cluster in different Microcystis aeruginosa strains, such as PCC 7806 and NIES-98, reveals a conserved core structure alongside regions of significant variability. asm.org The aer cluster is one of the most commonly identified secondary metabolite biosynthesis clusters in M. aeruginosa. publish.csiro.au

The organization of the aer gene cluster is collinear with the peptide's structure, a hallmark of NRPS/PKS systems. The cluster typically contains:

NRPS Genes: Multiple large open reading frames (ORFs) that encode the modular NRPS enzymes. asm.orgoup.com

PKS Genes: Genes encoding PKS modules, often integrated with NRPS genes. researchgate.net

Tailoring Enzyme Genes: Genes for enzymes that modify the peptide scaffold, such as halogenases, sulfotransferases, or methyltransferases. The presence or absence of these genes accounts for the structural diversity among different aeruginosin congeners. asm.org

Transporter Genes: Genes encoding transport proteins, like ABC transporters, are often part of the cluster and are presumed to be involved in exporting the final product from the cell. publish.csiro.au

While major parts of the aer gene clusters are highly similar across strains, significant differences are observed in the genes for tailoring enzymes and in the C-terminal NRPS modules, which suggests different mechanisms for releasing the final peptide from the enzyme complex. asm.org This genetic plasticity, likely driven by horizontal gene transfer and recombination events, is the primary source of the extensive structural diversity seen in aeruginosins. asm.org The regulation of these gene clusters is complex, and their expression can be influenced by various environmental factors, though they are often co-regulated with other metabolic pathways. nih.gov

| Gene Type | Putative Function | Contribution to Biosynthesis |

|---|---|---|

| NRPS Genes (e.g., aerA, aerB) | Encode multi-modular Non-Ribosomal Peptide Synthetases. asm.org | Select, activate, and link amino acids to form the peptide backbone. |

| PKS Genes | Encode Polyketide Synthase modules. researchgate.net | Synthesize non-proteinogenic components like the precursor to the Ahp moiety. |

| Tailoring Enzyme Genes | Encode halogenases, sulfotransferases, reductases, etc. asm.org | Modify the peptide scaffold to create structural variants. |

| Transporter Genes | Encode ABC transporters or other export proteins. publish.csiro.au | Export the final aeruginopeptin product out of the cell. |

Genetic Relationship with Co-produced Cyanobacterial Peptides (e.g., Microcystins)

In many cyanobacterial blooms, this compound is co-produced with other families of bioactive peptides, most notably the hepatotoxic microcystins. nih.govresearchgate.net Studies of Microcystis aeruginosa have shown that strains capable of producing aeruginopeptins often also possess the biosynthetic gene cluster for microcystins (mcy). publish.csiro.auasm.org

This co-production is not coincidental; analysis suggests a close genetic relationship between the production of these two classes of compounds. nih.govvulcanchem.comresearchgate.net Several key observations support this link:

Co-occurrence of Gene Clusters: Genomic analyses of diverse M. aeruginosa strains frequently reveal the presence of both aer and mcy gene clusters within the same genome. publish.csiro.auasm.org

Shared Evolutionary History: The aer and mcy gene clusters are proposed to have originated from a common ancestor and evolved through events like horizontal gene transfer and recombination, explaining their distribution among different cyanobacterial genera. asm.org

Coordinated Production: The observation that certain M. aeruginosa morphotypes (e.g., large cell size) produce both microcystins and aeruginopeptins suggests a potential for co-regulation, where the expression of both gene clusters might be controlled by common regulatory elements in response to specific environmental or cellular signals. nih.govvulcanchem.com

The frequent co-occurrence of these distinct but genetically linked biosynthetic pathways highlights the complex secondary metabolism of Microcystis. publish.csiro.au It underscores the importance of comprehensive metabolic profiling in assessing cyanobacterial blooms, as the presence of one class of compounds may indicate the potential for others.

Advanced Methodologies for Structural Elucidation of Aeruginopeptin 917s B and Analogues

Application of Mass Spectrometry (MS/MS) in De Novo Sequencing

Tandem mass spectrometry (MS/MS) is a cornerstone technique for the de novo sequencing of peptides, including Aeruginopeptin 917S-B. researchgate.netresearchgate.net This method allows for the direct determination of the amino acid sequence from the fragmentation patterns of the peptide without prior knowledge of its genetic origin. ijbs.com

The process begins with the ionization of the peptide, often using techniques like electrospray ionization (ESI) or fast atom bombardment (FAB). researchgate.netnih.gov The protonated molecule is then subjected to collision-induced dissociation (CID), which breaks the peptide bonds at specific points. ijbs.comresearchgate.net This fragmentation generates a series of characteristic ions, primarily b- and y-ions, which are then detected by the mass spectrometer. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, enabling the reconstruction of the peptide sequence. epfl.ch

For cyclic depsipeptides like aeruginopeptins, the initial fragmentation often involves the opening of the lactone ring, followed by the sequential loss of amino acid residues from the C-terminus. researchgate.net High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements of both the precursor and fragment ions, which significantly reduces ambiguities in sequence interpretation. lcms.cznih.gov

Table 1: Key Mass Spectrometry Techniques in Peptide Sequencing

| Technique | Description | Application in Aeruginopeptin Analysis |

|---|---|---|

| Tandem MS (MS/MS) | Involves multiple stages of mass analysis, typically for structural elucidation of molecules. | Used for de novo sequencing of this compound by analyzing fragmentation patterns. researchgate.netresearchgate.net |

| Electrospray Ionization (ESI) | A soft ionization technique used to produce gas-phase ions from a liquid solution. | Enables the transfer of the peptide into the gas phase for mass analysis without significant degradation. researchgate.net |

| Fast Atom Bombardment (FAB) | An ionization technique where a high-energy beam of neutral atoms strikes a solid sample, causing desorption and ionization. | Historically used for the ionization and fragmentation of cyclic depsipeptides like aeruginopeptins. researchgate.net |

| Collision-Induced Dissociation (CID) | A mechanism to fragment molecular ions in the gas phase by collision with neutral gas molecules. | Induces fragmentation of the peptide backbone to generate sequence-specific ions. researchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, allowing for the determination of elemental composition. | Crucial for assigning the correct amino acid residues and confirming the overall molecular formula. lcms.cz |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments

While mass spectrometry is powerful for determining the sequence of amino acids, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the three-dimensional structure, including the stereochemistry and connectivity of the atoms within this compound. colab.wsnumberanalytics.com

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide initial information about the types of protons and carbons present in the molecule. However, for complex structures, two-dimensional (2D) NMR techniques are essential. longdom.org

Correlation Spectroscopy (COSY) is a 2D NMR technique that reveals proton-proton couplings, helping to establish the connectivity of amino acid residues. longdom.org By analyzing the cross-peaks in a COSY spectrum, researchers can trace the spin-spin coupling networks within each amino acid and between adjacent residues. longdom.org

Table 2: Common NMR Techniques for Structural Elucidation

| NMR Technique | Information Provided | Relevance to this compound |

|---|---|---|

| ¹H NMR | Provides information on the chemical environment of protons. | Identifies the different types of protons in the amino acid residues. |

| ¹³C NMR | Provides information on the carbon framework of the molecule. | Characterizes the carbon skeleton of the peptide. |

| COSY (Correlation Spectroscopy) | Shows correlations between coupled protons (typically through 2-3 bonds). | Establishes the connectivity within individual amino acid residues. longdom.org |

| TOCSY (Total Correlation Spectroscopy) | Correlates a proton to all other protons within the same spin system. | Helps to identify complete amino acid spin systems. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Shows correlations between protons that are close in space (<5 Å). | Determines the relative stereochemistry and conformation of the peptide. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). | Confirms the connectivity between different amino acid residues and the overall cyclic structure. |

Chromatographic Techniques for Isolation and Analytical Purity Assessment in Research

The initial step in the structural elucidation of this compound from its natural source, typically cyanobacterial blooms, is its isolation and purification. researchgate.net Chromatographic techniques are fundamental to this process, allowing for the separation of the target compound from a complex mixture of other peptides and metabolites. chromatographyonline.com

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used method for the purification of peptides. colab.ws In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. By gradually increasing the concentration of an organic solvent (like acetonitrile) in the mobile phase, compounds are eluted based on their hydrophobicity. This technique is highly effective in separating aeruginopeptin analogues with minor structural differences.

Once isolated, the purity of the this compound sample must be rigorously assessed before proceeding with structural analysis. Analytical HPLC, often coupled with a detector such as a UV-Vis or a charged aerosol detector (CAD), is used to determine the chromatographic purity of the isolated fraction. mdpi.com A pure sample should ideally show a single, symmetrical peak under various chromatographic conditions. nih.gov Solid-phase extraction (SPE) is another chromatographic technique often employed for sample clean-up and concentration prior to HPLC analysis. nih.govscispace.com

Table 3: Chromatographic Methods for Aeruginopeptin Research

| Chromatographic Technique | Principle | Role in this compound Analysis |

|---|---|---|

| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity using a non-polar stationary phase and a polar mobile phase. | Primary method for the isolation and purification of this compound from crude extracts. colab.ws |

| Solid-Phase Extraction (SPE) | A sample preparation technique that uses a solid sorbent to isolate analytes from a liquid sample. | Used for sample concentration and removal of interfering substances before final purification. scispace.com |

| Analytical HPLC | High-resolution chromatography used for the qualitative and quantitative analysis of a sample. | Assesses the purity of the isolated this compound, ensuring a homogenous sample for structural studies. mdpi.com |

Classification and Structural Analogues of Aeruginopeptin 917s B Within Cyclic Depsipeptide Families

Aeruginopeptin 917S-B as a 19-membered Cyclic Depsipeptide with the Ahp Moiety

This compound is characterized as a 19-membered cyclic depsipeptide. nih.govvulcanchem.com This classification signifies that its core structure is a ring composed of 19 atoms, formed by both peptide (amide) and ester bonds. A defining feature of this compound and its congeners is the presence of a 3-amino-6-hydroxy-2-piperidone (Ahp) moiety. nih.govvulcanchem.comresearchgate.net This non-proteinogenic amino acid is a crucial component of the macrocyclic ring and is often associated with the bioactivity of this class of compounds, particularly their ability to inhibit serine proteases. vulcanchem.com The structure of this compound has been primarily elucidated using mass spectrometry techniques. nih.gov

Comparative Structural Analysis of Aeruginopeptin 917S-A, 917S-C, and Other Variants

This compound was isolated alongside its structural analogues, Aeruginopeptin 917S-A and 917S-C, from cyanobacterial blooms in Lake Suwa, Japan. nih.govresearchgate.net While all three share the fundamental 19-membered cyclic depsipeptide scaffold containing the Ahp moiety, they exhibit variations in their amino acid composition, leading to different molecular weights. nih.govvulcanchem.com

For instance, Aeruginopeptin 917S-A has been shown to be structurally identical to microcystilide A. oup.com The structural differences between these variants lie in the specific amino acid residues at various positions within the peptide ring and the side chain. These subtle modifications can influence their biological activity profiles. vulcanchem.com

Below is an interactive table detailing the structural comparison of these variants.

| Feature | Aeruginopeptin 917S-A | This compound | Aeruginopeptin 917S-C |

| Molecular Weight | Varies | 1077.23 g/mol ebi.ac.uk | 1023.2 g/mol vulcanchem.comnih.gov |

| Core Structure | 19-membered cyclic depsipeptide with Ahp nih.govvulcanchem.com | 19-membered cyclic depsipeptide with Ahp nih.govvulcanchem.com | 19-membered cyclic depsipeptide with Ahp nih.govvulcanchem.com |

| Key Moieties | Ahp, Hpla researchgate.net | Ahp, Hpla, MePhe researchgate.net | Ahp vulcanchem.com |

| Identical To | Microcystilide A oup.com | - | - |

Relationship to Cyanopeptolins and Other Serine Protease Inhibitor Classes (e.g., Microcystilides)

Aeruginopeptins belong to a larger superfamily of cyanobacterial peptides that act as serine protease inhibitors. This superfamily includes other well-known classes such as cyanopeptolins and microcystilides. researchgate.netresearchgate.net The common thread linking these diverse families is often the presence of the Ahp moiety or a similar structural feature that is crucial for their protease inhibitory activity. vulcanchem.comnih.gov

The nomenclature in this field can be complex, with different names sometimes assigned to structurally similar or even identical compounds isolated from different cyanobacterial species. For example, the term "cyanopeptolins" is often used as a broad classification for cyclic depsipeptides containing the Ahp unit, a category under which aeruginopeptins would fall. researchgate.netresearchgate.net The co-production of aeruginopeptins with other bioactive peptides like microcystins in cyanobacterial blooms further highlights the intricate metabolic networks within these organisms. nih.govresearchgate.net

Conservation and Variation of Key Amino Acid Residues and Moieties (e.g., Hpla, MePhe)

Within the aeruginopeptin family and the broader class of cyanopeptolins, certain amino acid residues and structural moieties exhibit patterns of conservation and variation. The presence of a hydroxyphenyllactic acid (Hpla) moiety in the side chain is a reported feature of aeruginopeptins. researchgate.net

Ecological and Evolutionary Roles of Aeruginopeptin 917s B in Producer Organisms

Proposed Biological Functions in Cyanobacterial Competition and Defense

The production of a diverse suite of bioactive peptides by cyanobacteria is thought to confer a competitive advantage. Aeruginopeptins, including 917S-B, are often found alongside other non-toxic peptides and potent toxins like microcystins in bloom-forming Microcystis species. This co-production suggests a complex interplay of chemical defenses and allelopathic interactions.

While some cyanobacterial peptides exhibit potent toxicity, Aeruginopeptin 917S-B has been shown to have weak inhibitory effects on certain enzymes and is considered non-toxic at concentrations of 1 mg/kg. uibk.ac.at The proposed functions of such non-toxic peptides often revolve around more subtle ecological roles. They may act as:

Enzyme Inhibitors: Many cyanobacterial peptides, including some aeruginopeptins, are known to inhibit proteases such as trypsin and chymotrypsin. uibk.ac.atresearchgate.net This can interfere with the digestive processes of grazers, acting as a deterrent.

Allelopathic Agents: These compounds may inhibit the growth of competing phytoplankton species, thereby helping the producing cyanobacterium to dominate its environment.

Signaling Molecules: There is speculation that some of these peptides could be involved in cell-to-cell communication or quorum sensing within cyanobacterial populations. d-nb.info

The production of both toxic and non-toxic peptides by the same organism, such as Microcystis aeruginosa, suggests a multifaceted strategy for survival and dominance. vulcanchem.comnih.gov The non-toxic peptides may complement the defensive role of toxins by targeting different biological pathways in competitors or grazers. researchgate.net

Role in Algal Bloom Dynamics and Inter-Species Interactions

This compound and its congeners are frequently identified in cyanobacterial blooms, particularly those dominated by Microcystis aeruginosa. researchgate.netnih.gov The dynamics of these blooms are complex phenomena influenced by a variety of environmental factors and biological interactions. nih.govucsd.edu The production of aeruginopeptins is believed to play a role in the success of the producing organisms during these events.

Studies of cyanobacterial blooms in locations like Lake Suwa, Japan, have revealed a close relationship between the composition of Microcystis species and the production of both microcystins and aeruginopeptins. researchgate.netnih.gov Specifically, large-cell variants of M. aeruginosa have been associated with the co-production of both classes of compounds. researchgate.netnih.gov This suggests a genetic linkage in their biosynthesis and a coordinated ecological strategy. vulcanchem.comnih.gov

The presence of these peptides can influence inter-species interactions in several ways:

Deterrence of Grazers: The protease inhibitory activity of aeruginopeptins can make the cyanobacterial cells less palatable or digestible to zooplankton and other grazers. researchgate.net

Competition with Other Phytoplankton: By releasing allelopathic compounds, the cyanobacterium can suppress the growth of other algae, leading to near-monospecific blooms. iwlearn.net

Interactions with Bacteria: The complex chemical environment created by a cyanobacterial bloom, rich in peptides and other organic matter, influences the associated bacterial communities. iwlearn.net

The interplay between different species within an ecosystem is a complex web of interactions. peerj.comarxiv.org The production of bioactive compounds like this compound is a key factor in shaping these interactions and contributing to the ecological success of the producing cyanobacteria, particularly in the context of harmful algal blooms. ucsd.edufigshare.com

Evolutionary Trajectories of Non-Ribosomal Peptide Biosynthesis in Cyanobacteria

The vast structural diversity of cyanobacterial peptides, including the aeruginopeptins, is a product of the evolution of their biosynthetic pathways. oup.com These peptides are synthesized by large, modular enzymes called non-ribosomal peptide synthetases (NRPSs). uio.nonih.gov The modular nature of these enzymes is a key driver of their evolutionary diversification. oup.com

The evolutionary history of NRPS gene clusters in cyanobacteria is characterized by several key processes:

Gene Duplication and Recombination: The modular structure of NRPS genes allows for the duplication and recombination of modules, leading to the incorporation of different amino acids and the creation of novel peptide structures. oup.comoup.com

Horizontal Gene Transfer: There is evidence for the horizontal transfer of NRPS gene clusters between different cyanobacterial lineages, contributing to the sporadic distribution of certain peptide classes among different species and genera. asm.org

Gene Loss: The absence of a particular peptide in a strain or species may be due to the loss of the corresponding biosynthetic genes. For instance, the sporadic distribution of halogenated aeruginosins and cyanopeptolins in Microcystis strains has been linked to the presence or absence of a specific halogenase gene within the NRPS gene cluster, with evidence suggesting repeated gene loss events. researchgate.netoup.com

The gene clusters responsible for the biosynthesis of different classes of peptides, such as aeruginosins and cyanopeptolins, are thought to have originated from a common ancestor. asm.org Over evolutionary time, these ancestral gene clusters have undergone significant diversification through the mechanisms described above, resulting in the wide array of peptide structures observed today. oup.comasm.org This evolutionary plasticity has allowed cyanobacteria to adapt to diverse ecological niches and pressures. nih.gov

The study of NRPS gene evolution provides insights into how cyanobacteria generate chemical diversity and adapt to their environment. uio.nooup.com The presence of aeruginopeptin biosynthesis genes in distantly related cyanobacterial taxa suggests that these are ancient pathways that have been shaped by a long and complex evolutionary history. oup.comasm.org

Synthetic Biology and Metabolic Engineering for Aeruginopeptin 917s B Research

Reconstitution of Aeruginopeptin 917S-B Biosynthetic Pathways in Heterologous Hosts

The native producer of aeruginopeptins, the cyanobacterium Microcystis aeruginosa, can be difficult to cultivate and genetically manipulate, hindering detailed study of the biosynthetic pathway and efforts to increase production titers. rsc.org A powerful strategy to circumvent these issues is the reconstitution of the entire aeruginopeptin biosynthetic gene cluster (BGC) in a more tractable, or "heterologous," host. frontiersin.org This approach has been successfully used to produce, reactivate, and modify the pathways of numerous natural products. frontiersin.orgmdpi.com

The process begins with the identification and cloning of the large non-ribosomal peptide synthetase (NRPS) gene cluster responsible for this compound assembly. Techniques like Transformation-Associated Recombination (TAR) in yeast are often employed for this, as they are well-suited for capturing large DNA fragments (often >100 kb) directly from genomic DNA. nih.gov Once cloned, the BGC is introduced into a chosen heterologous host. The selection of an appropriate host is critical and depends on factors such as genetic tractability, growth rate, and the ability to supply the necessary precursor molecules and post-translational modifications. mdpi.com

Several hosts are commonly used for expressing cyanobacterial or other microbial BGCs. mdpi.com Escherichia coli is a popular choice due to its rapid growth and well-understood genetics. mdpi.com Streptomyces species are also excellent hosts, as they are renowned producers of secondary metabolites and possess many of the necessary metabolic cofactors. frontiersin.org For complex pathways, the yeast Saccharomyces cerevisiae has proven to be a robust system for assembling and expressing large BGCs. nih.govmdpi.com The successful heterologous expression of other complex cyanobacterial peptides, such as microcystin (B8822318) and hapalosin, provides a strong precedent for applying this strategy to the aeruginopeptin pathway. rsc.orgmdpi.combiorxiv.org

Table 1: Potential Heterologous Hosts for this compound Production

| Host Organism | Advantages | Key Considerations & Challenges |

|---|---|---|

| Escherichia coli | Fast growth; well-established genetic tools; capable of producing some cyanobacterial peptides. mdpi.com | May lack specific precursors or post-translational modifying enzymes; codon usage may need optimization; large BGCs can be unstable. biorxiv.org |

| Streptomyces coelicolor/lividans | Natural producers of diverse secondary metabolites; proven hosts for large BGCs. frontiersin.org | Slower growth than E. coli; more complex genetics; requires specialized vectors and transformation protocols. |

| Saccharomyces cerevisiae | Eukaryotic host; excellent for cloning and assembling very large DNA fragments (TAR cloning). nih.gov | May require significant engineering to provide non-native precursors; different cellular environment may affect enzyme folding and function. |

| Pseudomonas putida | Metabolically versatile; robust growth; established genome editing tools. nih.gov | Promoter compatibility and expression levels of the large cyanobacterial BGC must be optimized. |

Genetic Engineering Strategies for Pathway Optimization and Directed Evolution

Once the this compound pathway is functionally expressed in a heterologous host, genetic engineering strategies can be employed to optimize production and generate structural diversity. NRPS enzymes are organized in a modular fashion, where each module is typically responsible for the incorporation of a single amino acid into the growing peptide chain. pnas.org This modularity is a key feature exploited by protein engineers.

A primary target for engineering is the adenylation (A) domain within each NRPS module, which is responsible for recognizing and activating the specific amino acid substrate. nih.govnih.gov By swapping the A-domain from one module with another that recognizes a different amino acid, it is possible to create a chimeric NRPS that incorporates a new building block into the final peptide. pnas.org However, this rational "domain swapping" approach is often challenging, as improper domain interactions can lead to a severe loss of enzyme activity. pnas.orgacs.org

To overcome these limitations, directed evolution is used. This technique mimics natural selection in the laboratory to improve or alter the function of an enzyme. pnas.org It involves creating a large library of gene variants through mutagenesis, followed by a high-throughput screen or selection to identify mutants with the desired properties (e.g., improved activity or altered substrate specificity). pnas.orgnih.gov For instance, the A-domain of an aeruginopeptin synthetase module could be mutated, and the resulting library screened for variants that can now activate a non-native amino acid, leading to the production of a novel aeruginopeptin analogue. This approach has been successfully used to restore the function of impaired chimeric NRPSs and to generate new bioactive peptides. pnas.orgnih.gov

Other optimization strategies include:

Promoter Engineering: Replacing the native promoters in the BGC with strong, inducible promoters can significantly increase transcription and subsequent compound yield. mdpi.commdpi.com

Precursor Supply Enhancement: Overexpressing genes from primary metabolism can boost the intracellular pool of required amino acid precursors, channeling more metabolic flux towards aeruginopeptin synthesis. mdpi.com

Table 2: Genetic Engineering Strategies for the Aeruginopeptin Pathway

| Strategy | Engineering Goal | Target | Example Application |

|---|---|---|---|

| Promoter Replacement | Increase production yield. | Promoter regions of the aeruginopeptin BGC. | Replace native promoters with strong, inducible promoters from the heterologous host. mdpi.com |

| A-Domain Swapping | Generate specific analogues. | Adenylation (A) domains. | Replace the A-domain that incorporates Arginine with one that incorporates Lysine to create a new peptide. |

| Directed Evolution of A-Domains | Alter substrate specificity; improve catalytic efficiency. | Adenylation (A) domains. | Mutagenize an A-domain and select for variants that accept a new amino acid substrate. nih.gov |

| Metabolic Engineering of Host | Increase precursor availability. | Host chromosomal genes for amino acid biosynthesis. | Overexpress genes involved in the synthesis of ornithine or other precursors for the aeruginopeptin pathway. mdpi.com |

Approaches for De Novo Design of this compound Analogues

Beyond modifying existing pathways, synthetic biology enables the de novo design of NRPS assembly lines to produce entirely new peptide structures. This involves assembling domains from different NRPS systems into a novel, functional synthetase. A significant breakthrough in this area is the development of the "exchange unit" (XU) concept. nih.govresearchgate.net This strategy uses defined fusion points within the NRPS domains, particularly between the condensation (C) and adenylation (A) domains, to create interchangeable units. nih.gov

This approach respects the structural and functional integrity of the downstream domains, leading to much higher success rates in producing the desired peptides compared to simple module swapping. nih.govscispace.com Using the XU strategy, researchers can fuse a unit responsible for incorporating a specific amino acid (e.g., Phenylalanine) to a downstream unit that expects that amino acid, creating a functional hybrid enzyme. This method has been used to efficiently produce peptides containing non-natural amino acids and to generate libraries of new peptide derivatives. scispace.comnih.gov

Applying this to this compound, one could design a library of novel analogues by:

Dissecting the native aeruginopeptin NRPS into its constituent exchange units.

Synthesizing or sourcing a library of XUs from other NRPS systems that code for different amino acids.

Combinatorially assembling these XUs to create a diverse set of novel, artificial NRPS pathways.

Expressing these pathways in a suitable host to produce a library of new aeruginopeptin-like molecules for bioactivity screening.

Table 3: Hypothetical De Novo Design of an Aeruginopeptin Analogue

| Module Position | Original Amino Acid (this compound) | De Novo Design Strategy | New Amino Acid |

|---|---|---|---|

| 1 | D-Hoha | Retain original initiation module | D-Hoha |

| 2 | L-Tyr | Replace with XU from Tyrocidine Synthetase | L-Trp |

| 3 | L-Arg | Replace with XU from a Griseoviridin Synthetase | L-Val |

| 4 | D-Ile | Retain original module | D-Ile |

| 5 | Choi | Retain original module | Choi |

Utilization of Genome Editing Technologies (e.g., CRISPR/Cas9) for Biosynthesis Research

The advent of CRISPR/Cas9 and related genome editing technologies has revolutionized metabolic engineering and the study of biosynthetic pathways. nih.gov These tools allow for precise, efficient, and often marker-free modification of an organism's genome. frontiersin.org

For this compound research, CRISPR/Cas9 can be applied in several ways:

Functional Genomics in the Native Producer: CRISPR can be used to systematically knock out each gene within the aeruginopeptin BGC in M. aeruginosa. rsc.orgfrontiersin.org By analyzing which intermediate compounds accumulate in each mutant, the precise function of each biosynthetic enzyme (e.g., tailoring enzymes like hydroxylases, methyltransferases, or epimerases) can be determined.

Pathway Regulation and Optimization: A modified version of the system, CRISPR interference (CRISPRi), uses a "dead" Cas9 (dCas9) that can bind to DNA but not cut it. nih.gov When guided to a gene's promoter, dCas9 acts as a roadblock for transcription, effectively silencing the gene. This is a powerful tool for down-regulating competing metabolic pathways that drain precursors away from aeruginopeptin synthesis, thereby increasing the final product yield. mdpi.comnih.gov

Engineering Heterologous Hosts: In hosts like E. coli or Pseudomonas, CRISPR/Cas9 facilitates the rapid deletion of native gene clusters that might produce interfering compounds or the insertion of entire pathways into specific genomic locations for stable expression. nih.govspringernature.com CRISPR-based tools have been specifically developed and adapted for use in cyanobacteria, which will accelerate the direct engineering of the native hosts. frontiersin.orgresearchgate.net

Table 4: Applications of CRISPR/Cas9 in this compound Research

| CRISPR Technology | Application | Purpose |

|---|---|---|

| CRISPR/Cas9 Knockout | Gene functional analysis. | Inactivate individual tailoring enzyme genes in M. aeruginosa to elucidate their role in the biosynthetic pathway. rsc.orgfrontiersin.org |

| CRISPR Interference (CRISPRi) | Pathway optimization. | Repress the expression of competing metabolic pathways to increase the supply of precursors for aeruginopeptin production. nih.gov |

| CRISPR-mediated Insertion | Heterologous expression. | Integrate the entire aeruginopeptin BGC into a safe, high-expression locus in the chromosome of a heterologous host like P. putida. nih.gov |

| CRISPR Base Editing | Point mutations. | Introduce specific point mutations into NRPS domains to subtly alter enzyme function or substrate affinity without making large-scale domain swaps. nih.gov |

Future Perspectives and Emerging Research Avenues for Aeruginopeptin 917s B

Integration of Multi-Omics Data for Comprehensive Understanding

A holistic comprehension of aeruginopeptin 917S-B necessitates the integration of various "omics" data, including genomics, transcriptomics, proteomics, and metabolomics. nih.govquantori.com This systems biology approach allows for the elucidation of the intricate molecular networks that govern the production and function of this compound. mixomics.org

The co-production of aeruginopeptins and microcystins in certain cyanobacterial blooms suggests a close genetic relationship in their biosynthesis. researchgate.netvulcanchem.com By combining genomic data to identify the non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) gene clusters with transcriptomic data, researchers can determine the expression levels of these genes under various environmental conditions. researchgate.net Proteomic analyses can then confirm the presence and abundance of the corresponding biosynthetic enzymes, while metabolomic profiling will quantify the production of this compound and other related metabolites.

This multi-omics strategy can help to:

Uncover the regulatory mechanisms that control the aeruginopeptin biosynthetic pathway.

Identify the environmental triggers that influence the production of this compound.

Reveal the interplay between the biosynthesis of aeruginopeptins and other secondary metabolites like microcystins. researchgate.net

The use of advanced bioinformatics tools and platforms is crucial for the integration and interpretation of these large and complex datasets. nih.govesann.orgebi.ac.uk

Development of Advanced Analytical Platforms for Detection and Quantification in Research Settings

Accurate and sensitive detection and quantification of this compound are paramount for research purposes. While mass spectrometry (MS) techniques, particularly tandem mass spectrometry (MS/MS), have been instrumental in the structural elucidation of aeruginopeptins, future research will focus on developing more sophisticated analytical platforms. researchgate.netresearchgate.net

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers enhanced specificity and sensitivity for identifying and quantifying this compound in complex environmental samples, such as cyanobacterial blooms. nih.gov The development of certified reference materials for this compound will be essential for method validation and ensuring data comparability across different laboratories.

Future analytical advancements may include:

Hyphenated Techniques: The coupling of LC with other detection methods, such as ion mobility spectrometry (IMS), could provide an additional dimension of separation, improving the resolution of isomeric and isobaric compounds.

Biosensors: The development of highly specific biosensors, potentially based on antibodies or aptamers, could offer rapid, on-site detection of this compound in water samples.

Imaging Mass Spectrometry: This technique could be employed to visualize the spatial distribution of this compound within cyanobacterial cells or colonies, providing insights into its cellular localization and function.

| Analytical Technique | Application in this compound Research | Potential Advancements |

| LC-MS/MS | Structural elucidation and initial quantification. researchgate.net | Higher resolution and sensitivity for complex matrix analysis. |

| LC-HRMS | Accurate mass measurement for confident identification and quantification. nih.gov | Development of standardized methods and reference materials. |

| Biosensors | Rapid, field-based screening of water sources. | Increased specificity and lower detection limits. |

| Imaging Mass Spectrometry | Cellular localization studies. | Higher spatial resolution to pinpoint subcellular distribution. |

Exploration of Novel Biosynthetic Enzymes and Tailoring Domains

The biosynthesis of aeruginopeptins is carried out by large, multi-modular enzymes known as non-ribosomal peptide synthetases (NRPSs). researchgate.net The genetic basis for the co-production of microcystins and aeruginopeptins in Microcystis aeruginosa points to a closely linked biosynthetic origin. researchgate.netvulcanchem.com Future research will delve deeper into the specific enzymes and tailoring domains involved in the synthesis of this compound.

Key research avenues include:

Genome Mining: With the increasing availability of cyanobacterial genome sequences, computational tools can be used to identify novel NRPS gene clusters that may be responsible for producing new aeruginopeptin variants.

Heterologous Expression: The expression of the aeruginopeptin biosynthetic gene cluster in a heterologous host, such as E. coli, would enable the controlled production of the compound and facilitate the characterization of individual enzymes. google.com

Enzyme Characterization: Detailed biochemical studies of the adenylation (A), thiolation (T), and condensation (C) domains within the NRPS modules will reveal their substrate specificities and catalytic mechanisms. The function of tailoring enzymes, such as those responsible for the formation of the characteristic 3-amino-6-hydroxy-2-piperidone (Ahp) moiety, will also be a focus. researchgate.netvulcanchem.com

Understanding the enzymatic machinery behind this compound synthesis opens the door to bioengineering approaches for producing novel and potentially more potent derivatives. researchgate.net

Computational Modeling and In Silico Approaches for Pathway Prediction and Enzyme Function

Computational modeling and in silico approaches are becoming indispensable tools in the study of natural products like this compound. mdpi.com These methods can predict biosynthetic pathways, model enzyme function, and screen for potential biological activities, thereby accelerating research and reducing the need for resource-intensive laboratory experiments. mdpi.comnih.gov

Future computational research will likely focus on:

Pathway Prediction: Based on genomic data, bioinformatics tools can predict the structure of the peptide product from an NRPS gene cluster. frontiersin.org This can guide the targeted isolation and identification of novel aeruginopeptins.

Enzyme Modeling: Homology modeling and molecular dynamics simulations can be used to create three-dimensional models of the biosynthetic enzymes and their domains. nih.gov This allows for a detailed investigation of enzyme-substrate interactions and the prediction of how mutations might alter enzyme function.

Virtual Screening: In silico docking studies can be used to predict the interaction of this compound with various protein targets, helping to identify potential biological activities and mechanisms of action. mdpi.com Although some studies have investigated the inhibitory activity of aeruginopeptins against proteases like the factor VIIa-soluble tissue factor complex, these have so far yielded negative results for this compound at the tested concentrations. mdpi.com

The integration of computational modeling with experimental data will provide a powerful synergistic approach to understanding all facets of this compound, from its genetic origins to its potential applications. nih.gov

Q & A

Basic Research Questions

Q. How can Aeruginopeptin 917S-B be synthesized and characterized with high reproducibility?

- Methodological Answer : Synthesis should follow solid-phase peptide synthesis (SPPS) protocols optimized for cyclic or post-translationally modified peptides. Characterization requires tandem mass spectrometry (MS/MS) for sequence verification, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and nuclear magnetic resonance (NMR) for structural confirmation. Batch-to-batch consistency must be validated using peptide content analysis and impurity profiling, as variations in salt content or solubility can impact bioassay reproducibility . Experimental protocols must detail reagent ratios, purification steps, and analytical conditions to enable replication .

Q. What are the minimal experimental requirements to confirm the identity of this compound in a new study?

- Methodological Answer : For novel batches, provide (1) MS data confirming molecular weight, (2) HPLC chromatograms demonstrating purity, (3) amino acid analysis or Edman degradation for sequence validation, and (4) circular dichroism (CD) spectra to verify secondary structure. Cross-reference with published spectral data or historical batches to rule out degradation products. Known compounds require literature citations for identity confirmation, while new derivatives demand exhaustive analytical evidence .

Q. How should researchers design initial bioactivity assays for this compound?

- Methodological Answer : Prioritize dose-response assays using standardized cell lines (e.g., Pseudomonas aeruginosa for antimicrobial studies) with negative/positive controls. Include time-kill kinetics for antimicrobial peptides or enzyme inhibition kinetics for protease-targeting studies. Report IC50/EC50 values with 95% confidence intervals and use ANOVA to assess significance. Pre-screen solubility in buffers like PBS or DMSO to avoid aggregation artifacts .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound across studies be resolved?

- Methodological Answer : Contradictions often arise from batch variability, assay conditions, or target specificity. Conduct a meta-analysis comparing:

- Batch parameters : Peptide content, salt residues, and purity thresholds .

- Assay variables : pH, temperature, and cell passage number .

- Statistical rigor : Power analysis to confirm sample size adequacy and effect size relevance .

Replicate critical experiments under harmonized conditions and apply multiple imputation models to address missing data biases .

Q. What strategies are recommended for elucidating the molecular mechanism of Aeruginopeceptin 917S-B?

- Methodological Answer : Combine (1) structural biology (X-ray crystallography or cryo-EM for target binding sites), (2) omics approaches (transcriptomics/proteomics to identify pathway perturbations), and (3) mutagenesis (alanine scanning to pinpoint critical residues). Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity quantification. For membrane-targeting peptides, employ fluorescence anisotropy to assess lipid interactions .

Q. How should researchers optimize experimental protocols to minimize systematic errors in this compound studies?

- Methodological Answer :

- Instrument errors : Calibrate HPLC/MS systems daily and use internal standards (e.g., stable isotope-labeled peptides) .

- Methodological errors : Validate cell viability assays with resazurin alongside traditional CFU counts to detect false negatives .

- Personal errors : Implement blinded sample labeling and automated pipetting systems for high-throughput workflows .

Document all deviations in supplementary materials for transparency .

Data Presentation and Reproducibility Guidelines

-

Tables : Include batch characterization data (Table 1) and error analysis summaries (Table 2).

Table 1 : Example batch analysis for this compoundBatch ID Purity (%) Molecular Weight (Da) Solubility (mg/mL) BX-2025A 98.2 1245.6 2.1 (PBS, pH 7.4) Table 2 : Common systematic errors and mitigation strategies

Error Type Example Mitigation HPLC calibration drift Retention time shifts Daily calibration with reference standards Cell line contamination Mycoplasma-positive cultures Monthly PCR testing -

Supporting Information : Upload raw MS spectra, NMR assignments, and assay raw data to repositories like Zenodo, citing DOIs in the main text .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.